5-Nitro-2,1-benzisothiazole
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Overview
Description
5-Nitro-2,1-benzisothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 5-nitro-2,1-benzisothiazole involves the nitration of 2,1-benzisothiazole. This process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position . Another method involves the oxidation of 5-nitro-2-amino-3-R-thiobenzamides with hydrogen peroxide or bromine .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,1-benzisothiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group makes the compound susceptible to electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Azo Coupling: The compound can react with diazonium salts to form azo dyes.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Azo Coupling: Diazonium salts in the presence of a base.
Major Products
Aminobenzisothiazole: Formed by the reduction of the nitro group.
Azo Dyes: Formed by coupling with diazonium salts.
Scientific Research Applications
5-Nitro-2,1-benzisothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a radiosensitizer.
Industry: Utilized in the production of dyes, plasticizers, and ionic liquids.
Mechanism of Action
The mechanism of action of 5-nitro-2,1-benzisothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. In antimicrobial applications, the compound disrupts bacterial cell walls and inhibits essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the nitro group and has different reactivity and applications.
2,1-Benzisoxazole: Contains an oxygen atom instead of sulfur in the ring structure.
Benzimidazole: Features a nitrogen atom in place of sulfur.
Uniqueness
5-Nitro-2,1-benzisothiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of dyes and as a potential therapeutic agent .
Properties
IUPAC Name |
5-nitro-2,1-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-1-2-7-5(3-6)4-12-8-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSOVGOGGZFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947072 |
Source
|
Record name | 5-Nitro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24245-99-6 |
Source
|
Record name | 2,1-Benzisothiazole, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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